Norcyclobenzaprine

Norepinephrine transporter (NET) Radioligand binding In vitro pharmacology

Norcyclobenzaprine (nCBP, CAS 303-50-4), the N-desmethyl metabolite of cyclobenzaprine and USP Related Compound B, is essential for accurate bioanalytical quantification. Its extended ~73-hr half-life mandates inclusion in pharmacokinetic models, while its potent NET inhibition (Ki=2.6 nM vs. 35 nM for parent) enables isolated study of noradrenergic mechanisms. Procure this high-purity reference standard for LC-MS/MS validation, USP/EP impurity profiling, forensic toxicology confirmation, and CYP-mediated drug-drug interaction assessments.

Molecular Formula C19H19N
Molecular Weight 261.4 g/mol
CAS No. 303-50-4
Cat. No. B1203295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorcyclobenzaprine
CAS303-50-4
Molecular FormulaC19H19N
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
InChIInChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3
InChIKeyXECQQDXTQRYYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norcyclobenzaprine (CAS 303-50-4) for Analytical Reference and Bioanalytical Research: Procurement Considerations and Key Specifications


Norcyclobenzaprine (nCBP), also designated desmethylcyclobenzaprine or Cyclobenzaprine USP Related Compound B, is the principal active N-demethylated metabolite of the skeletal muscle relaxant cyclobenzaprine. It is structurally a tricyclic dibenzocycloheptene derivative [1]. Pharmacologically, nCBP functions as a multi-target CNS agent, exhibiting potent antagonism at the serotonin 5-HT2A receptor, histamine H1 receptor, and various α-adrenergic receptor subtypes, alongside inhibitory activity at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters [2]. In bioanalytical and pharmacokinetic studies, its unexpectedly long terminal half-life and high exposure after oral cyclobenzaprine administration distinguish it from other tricyclic metabolites, underscoring its essential role as a high-purity analytical reference standard [3].

Why Cyclobenzaprine, Amitriptyline, or Nortriptyline Cannot Substitute for Norcyclobenzaprine in Analytical and Bioanalytical Applications


Generic substitution is precluded by critical differences in chemical identity, metabolic origin, receptor pharmacology, and pharmacokinetic disposition. Unlike its parent compound cyclobenzaprine (CBP) or the structurally similar tricyclic antidepressants amitriptyline and nortriptyline, norcyclobenzaprine is a distinct chemical entity (CAS 303-50-4) with a unique pharmacophore conferred by its N-demethylated side chain and cycloheptene ring [1]. Its in vivo accumulation profile, driven by a half-life exceeding 70 hours, and its potent binding to the norepinephrine transporter (NET) (Ki = 2.6 nM), which is more than an order of magnitude stronger than its parent's affinity (Ki = 35 nM), define a separate pharmacological signature that is not replicated by other in-class compounds [2]. These distinctions are essential for accurate quantification in LC-MS/MS assays, for investigations of cyclobenzaprine metabolism, and for studies dissecting the specific contributions of NET inhibition in CNS pharmacology [3].

Quantitative Differentiation of Norcyclobenzaprine: A Head-to-Head Comparator Evidence Guide for Scientific Procurement


Superior Norepinephrine Transporter (NET) Affinity vs. Parent Cyclobenzaprine

In comparative radioligand binding assays using human recombinant NET, norcyclobenzaprine (nCBP) exhibited significantly higher affinity than its parent compound, cyclobenzaprine (CBP). This quantifies the molecular basis for its distinct wake-promoting activity [1].

Norepinephrine transporter (NET) Radioligand binding In vitro pharmacology

Prolonged Pharmacokinetic Half-Life vs. Parent Cyclobenzaprine

A single 5 mg oral dose of cyclobenzaprine in healthy volunteers resulted in a norcyclobenzaprine (nCBP) terminal half-life (T½) that was substantially longer than that of the parent drug. This prolonged exposure necessitates its inclusion in pharmacokinetic models and bioanalytical monitoring [1].

Clinical pharmacokinetics Metabolite accumulation Bioanalysis

Potent Serotonin 5-HT2A Receptor Antagonism vs. Cyclobenzaprine

Norcyclobenzaprine (nCBP) acts as a functional antagonist at the human serotonin 5-HT2A receptor with a potency comparable to cyclobenzaprine, confirming its direct contribution to the pharmacological effects of the parent drug [1].

Serotonin 5-HT2A receptor Functional antagonism GPCR pharmacology

Divergent Transporter Binding Profile vs. Nortriptyline

While both norcyclobenzaprine and the tricyclic antidepressant nortriptyline inhibit NET and SERT, they exhibit a distinct binding preference. Norcyclobenzaprine displays a strong preference for NET (Ki = 2.6 nM) over SERT (Ki = 91 nM) [1]. In contrast, nortriptyline shows a more balanced profile, with reported Kis of 3.4-4.4 nM for NET and 18-161 nM for SERT . This divergent selectivity profile underscores their different molecular interactions and potential off-target effects.

Monoamine transporters Binding selectivity Comparative pharmacology

Unique HPLC Retention Behavior vs. Structurally Similar Tricyclics

In reversed-phase HPLC systems designed for tricyclic antidepressant monitoring, norcyclobenzaprine elutes very closely to, but is poorly resolved from, nortriptyline. This contrasts with the more distinct separation typically observed between amitriptyline and cyclobenzaprine [1]. This near co-elution creates a known interference and necessitates the use of specific analytical standards for accurate identification and quantification in complex biological matrices.

Analytical chemistry HPLC method development Chromatographic separation

Optimal Scientific and Industrial Applications for Norcyclobenzaprine (CAS 303-50-4) Based on Verified Evidence


Bioanalytical Method Development and Pharmacokinetic Modeling

Norcyclobenzaprine is essential as a high-purity reference standard for developing and validating LC-MS/MS assays to quantify cyclobenzaprine and its active metabolite in plasma. Its extended half-life of ~73 hours post-5mg oral cyclobenzaprine [1] mandates its inclusion in any complete pharmacokinetic model, as it contributes significantly to total drug exposure (AUC0-∞ = 169.5 ng·hr/mL vs. 103.1 ng·hr/mL for the parent) [1]. Its use is also critical for forensic toxicology, where its detection may be key in cases of cyclobenzaprine overdose or postmortem redistribution studies.

In Vitro CNS Pharmacology and Transporter Selectivity Studies

Researchers investigating the role of norepinephrine transporter (NET) inhibition in CNS disorders should prioritize norcyclobenzaprine. Its high affinity for NET (Ki = 2.6 nM) is more than an order of magnitude greater than that of its parent, cyclobenzaprine (Ki = 35 nM) [2]. This quantitative difference makes it a valuable tool for isolating NET-mediated effects from other mechanisms, such as potent 5-HT2A antagonism (IC50 = 140 nM) [2]. Its multi-receptor profile also supports studies in sleep neurobiology and fibromyalgia syndrome research.

Analytical Quality Control and Impurity Profiling for Cyclobenzaprine Formulations

As Cyclobenzaprine USP Related Compound B, norcyclobenzaprine is a specified impurity in both drug substance and drug product monographs. Pharmaceutical quality control (QC) and R&D laboratories must procure this compound to establish impurity limits, validate analytical methods (e.g., HPLC, UPLC), and ensure batch-to-batch consistency of cyclobenzaprine in compliance with USP/EP monographs. Its well-characterized chromatographic behavior, including its known interference with nortriptyline in some HPLC assays [3], underscores its value for rigorous method validation and system suitability testing.

Metabolism and Drug-Drug Interaction (DDI) Studies

Given that norcyclobenzaprine is formed via hepatic CYP1A1/2 and CYP3A4 metabolism of cyclobenzaprine [1], its procurement is necessary for in vitro studies designed to assess the potential of co-administered drugs to alter cyclobenzaprine metabolism. By quantifying the formation of this metabolite in human liver microsomes or hepatocytes in the presence of test compounds, researchers can generate data required for regulatory submissions concerning CYP-mediated drug-drug interactions. Its unique glucuronidation pathway (or lack thereof, compared to parent) [1] provides an additional, specific point of metabolic differentiation for investigation.

Technical Documentation Hub

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